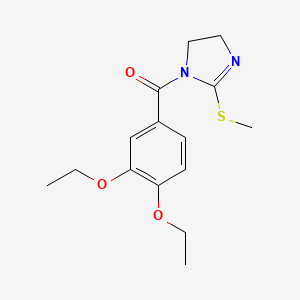

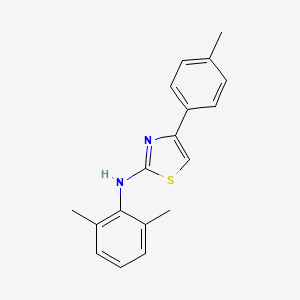

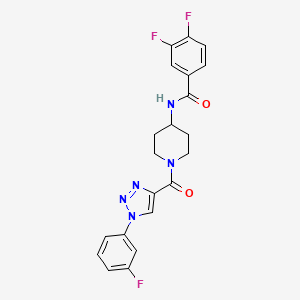

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2,4-dichlorobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves standard organic synthesis methods. For instance, the synthesis of N′-(11H-indeno[1,2-b]quinoxalin-11-ylidene)benzohydrazonamides was achieved by reacting N3-substituted benzohydrazonamides with malononitrile derivatives in dichloromethane or with quinoxalinone in ethyl acetate at ambient temperature, yielding excellent results . Similarly, N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide derivatives were synthesized by alkylation in a dimethylformamide environment with potassium carbonate at 70-80°C . These methods could potentially be adapted for the synthesis of N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2,4-dichlorobenzamide.

Molecular Structure Analysis

The molecular structure of related compounds was confirmed using techniques such as 1H and 13C NMR spectroscopy, LC/MS, and elemental analysis . These analytical methods are crucial for verifying the identity and purity of the synthesized compounds and would be applicable for analyzing the structure of N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2,4-dichlorobenzamide.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2,4-dichlorobenzamide. However, the related compounds were screened for biological activity, and some showed significant antibacterial and antifungal activities . The anticonvulsant activity of quinazolinone derivatives was evaluated using a PTZ-induced seizures model in mice, although the synthesized substances did not show significant anticonvulsant activity . These studies suggest that the compound may also be evaluated for potential biological activities.

Physical and Chemical Properties Analysis

科学的研究の応用

Antimicrobial Activity

Quinoline derivatives have been extensively studied for their antimicrobial properties. For instance, the synthesis and antimicrobial activity of various quinoline-based compounds have shown significant inhibition against bacterial and fungal growth (Ahmed et al., 2006). These findings suggest that compounds structurally similar to N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2,4-dichlorobenzamide could potentially exhibit antimicrobial effects, warranting further investigation into their use as antibacterial and antifungal agents.

Antituberculosis Agents

Another significant area of application for quinoline derivatives is in the development of antituberculosis agents. A study on 2-acetyl and 2-benzoyl-6(7)-substituted quinoxaline 1,4-di-N-oxide derivatives highlighted their in vitro antituberculosis activity, with some compounds exhibiting EC(90)/MIC values indicative of good antitubercular activity (Jaso et al., 2003). This suggests that exploring the antituberculosis potential of N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2,4-dichlorobenzamide could yield promising results.

Anti-inflammatory and Analgesic Activity

Quinoline derivatives bearing azetidinones scaffolds have been investigated for their anti-inflammatory and analgesic activities. Research has shown that certain quinoline derivatives exhibit significant anti-inflammatory and less ulcerogenic activity compared to non-steroidal anti-inflammatory drugs (NSAIDs), making them potential candidates for safer anti-inflammatory medications (Gupta & Mishra, 2016). This area of research indicates a potential application for N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2,4-dichlorobenzamide in developing new anti-inflammatory and analgesic treatments.

特性

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2,4-dichlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16Cl2N2O2/c1-11(23)22-8-2-3-12-4-6-14(10-17(12)22)21-18(24)15-7-5-13(19)9-16(15)20/h4-7,9-10H,2-3,8H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSOBOVBUVRCJEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-2-phenylacetamide](/img/structure/B2528091.png)

![N-(2,2-Dimethylbutyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)prop-2-enamide](/img/structure/B2528097.png)

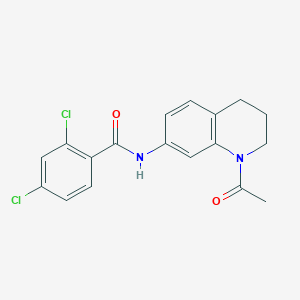

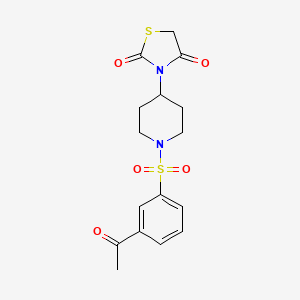

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone](/img/structure/B2528103.png)